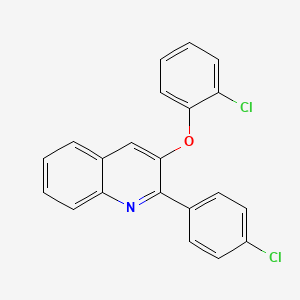

3-(2-Chlorophenoxy)-2-(4-chlorophenyl)quinoline

Description

Properties

IUPAC Name |

3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2NO/c22-16-11-9-14(10-12-16)21-20(25-19-8-4-2-6-17(19)23)13-15-5-1-3-7-18(15)24-21/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDSOOYGOONMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=C(C=C3)Cl)OC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenoxy)-2-(4-chlorophenyl)quinoline typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorophenol and 4-chlorobenzaldehyde.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-chlorophenol and 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide.

Cyclization: The intermediate undergoes cyclization in the presence of a catalyst, such as palladium on carbon, to form the quinoline ring structure.

Final Product: The final step involves purification through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenoxy)-2-(4-chlorophenyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives, including 3-(2-Chlorophenoxy)-2-(4-chlorophenyl)quinoline, exhibit significant anticancer properties. A study highlighted its potential as a single agent or in combination with other chemotherapeutics for treating various cancers. The compound has been shown to inhibit pathways associated with cancer cell proliferation and survival, particularly by modulating the unfolded protein response (UPR) pathways which are often activated in tumorigenesis .

Case Study: Mechanisms of Action

- Cell Line Studies : In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and inhibition of anti-apoptotic proteins.

- Combination Therapies : When used alongside established chemotherapeutics, it enhanced the efficacy of treatments by overcoming drug resistance mechanisms.

Neuroprotective Properties

The neuroprotective effects of quinoline derivatives have been extensively studied, with promising results for this compound. This compound has shown potential in combating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanisms of Neuroprotection

- Antioxidant Activity : The compound acts as a multifunctional antioxidant, reducing oxidative stress in neuronal cells. It has been linked to the inhibition of key enzymes like acetylcholinesterase and monoamine oxidase type B, which are involved in neurodegeneration .

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to targets implicated in neurodegenerative processes, indicating its potential as a therapeutic agent .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented, and this compound is no exception. It has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics.

Research Findings

- In Vitro Testing : Laboratory tests revealed that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against multidrug-resistant strains .

- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Synthesis and Structure-Activity Relationship

Understanding the synthesis and structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Various synthetic routes have been explored to enhance its pharmacological properties.

Synthesis Techniques

- Vilsmeier-Haack Reaction : This method has been employed to synthesize quinoline derivatives effectively, allowing for modifications that enhance biological activity.

- Hybridization Approaches : Recent studies have focused on creating hybrid compounds that combine the quinoline structure with other pharmacophores to improve efficacy against specific diseases .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Clinical Trials : Further clinical evaluation is necessary to establish safety profiles and therapeutic efficacy in humans.

- Combination Therapies : Investigating synergistic effects with existing drugs could lead to more effective treatment protocols for cancer and neurodegenerative diseases.

- Expanded Biological Testing : Broader screening against viral infections and other pathogens may reveal additional therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenoxy)-2-(4-chlorophenyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s dual chlorine substituents contribute to higher molecular weight and lipophilicity compared to fluorinated (e.g., 2e, MH⁺ 334.1) or methoxy-containing analogs (e.g., Lipinski’s descriptors in ). Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce aqueous solubility.

- Synthetic Routes : Fluorinated and methoxy-substituted derivatives often employ Pd-catalyzed cross-coupling or BF₃·OEt₂-catalyzed Povarov reactions, whereas sulfanyl derivatives (e.g., ) require thiol- or disulfide-mediated pathways.

Physicochemical and Spectral Comparisons

Table 2: Physicochemical and Spectral Data

Key Observations :

- Melting Points : Increasing halogenation (e.g., 3g with two fluorophenyl groups) correlates with higher melting points (183–185°C vs. 147–149°C for 2e), likely due to enhanced intermolecular interactions.

- Spectral Signatures : Methoxy groups in produce distinct singlets (~δ 3.85–3.90), whereas fluorine substituents in cause splitting patterns (e.g., δ 7.01 as a triplet).

Pharmacological and Drug-Likeness Comparisons

Table 3: Pharmacological and Computational Data

Key Observations :

- Biological Activities : Chlorine and fluorine substituents are associated with antitubercular activity (e.g., bedaquiline analogs), while methoxy groups may improve CNS penetration for antifungal applications .

Biological Activity

3-(2-Chlorophenoxy)-2-(4-chlorophenyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on antitumor, anti-inflammatory, and antibacterial properties, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C18H14Cl2N

- Molecular Weight : 329.22 g/mol

- IUPAC Name : this compound

The compound features a quinoline core substituted with chlorophenyl and chlorophenoxy groups, which enhance its biological activity. The presence of chlorine atoms in the phenyl groups is significant as it influences the compound's reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits considerable antitumor properties. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation, leading to cell cycle arrest in various cancer cell lines. For instance:

- Inhibition of CDK2 : The compound demonstrated an IC50 value of 0.95 nM against CDK2, indicating potent inhibitory activity that could be leveraged for cancer therapy .

- Cell Line Studies : In vitro studies revealed significant inhibition against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values of 0.46 µM and 0.03 µM respectively .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.46 |

| NCI-H460 | 0.03 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating critical signaling pathways such as NF-kB, which is essential for inflammatory responses. This modulation can lead to reduced inflammation in various models:

- Mechanism of Action : By inhibiting the NF-kB pathway, the compound may reduce the expression of pro-inflammatory cytokines, thereby alleviating inflammation .

Antibacterial Properties

This compound has shown promising antibacterial activity against several strains of bacteria:

- Inhibition of Mycobacterial Species : Studies have indicated that this compound exhibits higher activity against Mycobacterium tuberculosis compared to standard antibiotics like isoniazid .

- Broad-Spectrum Activity : Its structural characteristics allow it to interact with various bacterial targets, enhancing its potential as an antimicrobial agent.

Case Studies and Research Findings

A comprehensive review of literature highlights several studies that have explored the biological activities of similar quinoline derivatives:

- Anticancer Studies : A study reported that derivatives related to this compound displayed significant inhibition of tumor growth in xenograft models, reinforcing its potential as an anticancer agent .

- In Vitro Screening : In vitro assays demonstrated that derivatives of quinoline compounds showed broad-spectrum activity against various pathogens, including resistant strains .

- Mechanistic Insights : Research has elucidated the biochemical pathways affected by this compound, emphasizing its role in apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis .

Q & A

Q. What are the common synthetic routes for preparing 3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between substituted quinoline precursors and halogenated aromatic compounds. For example, a base-catalyzed Claisen-Schmidt condensation (e.g., using KOH in ethanol) between 3-acetylquinoline derivatives and chlorobenzaldehyde derivatives is a validated method. Reaction optimization includes:

Q. How can impurities in synthesized this compound be identified and resolved?

Impurities often arise from incomplete condensation or byproducts. Techniques include:

- Chromatography : TLC monitoring (Rf comparison) during synthesis.

- Recrystallization : Slow evaporation of acetone solutions produces needle-type crystals, reducing amorphous impurities .

- Spectroscopic analysis : HRMS (e.g., Figure S20 in supplemental materials) confirms molecular ion peaks and fragment patterns .

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

- X-ray crystallography : Resolves π–π interactions (centroid distances: 3.428–3.770 Å) and confirms molecular geometry .

- NMR : and NMR identify substituent positions (e.g., chlorophenoxy vs. chlorophenyl groups).

- HRMS : Validates molecular formula (e.g., m/z 395.0521 for CHClNO) .

Advanced Research Questions

Q. How do π–π interactions in the crystal lattice influence the compound’s physicochemical properties?

Intermolecular π–π stacking between the quinoline core and aromatic substituents enhances thermal stability and impacts solubility. For example:

Q. What computational methods are suitable for predicting biological activity or binding modes of this compound?

- DFT calculations : Optimize ground-state geometry and HOMO-LUMO gaps to predict reactivity .

- Molecular docking : Screens against targets like tubulin (for anticancer activity) or microbial enzymes (antimicrobial studies) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding .

Q. How can structural modifications enhance the compound’s bioactivity (e.g., cytotoxicity)?

Q. What are the challenges in resolving crystallographic data for this compound, and how can SHELX refine structural models?

- Data quality : High-resolution (>1.0 Å) data reduces ambiguity in Cl atom positioning.

- SHELX workflow : SHELXD for phase solution (experimental phasing) and SHELXL for refinement (R-factor < 0.05). Hydrogen atoms are idealized (C–H = 0.93–0.98 Å) .

- Twinned crystals : Use SHELXPRO to handle pseudo-merohedral twinning .

Q. How do solvent polarity and reaction stoichiometry affect yield in multi-step syntheses?

- Polar aprotic solvents (e.g., DMF) : Improve intermediate stability but may require rigorous drying.

- Stoichiometric ratios : Excess 4-chlorobenzaldehyde (1.40 g, 0.01 M) drives condensation to completion, avoiding unreacted 3-acetylquinoline .

- Kinetic control : Stirring at room temperature for 12 hours minimizes decomposition vs. thermal methods .

Methodological Notes

- Data contradiction : While π–π interactions dominate in crystal structures (), solubility studies () suggest hydrophobic effects may override stacking in solution.

- Biological assays : MTT protocols () require strict adherence to cell line-specific IC determination timelines (e.g., 48-hour exposure for MCF-7).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.